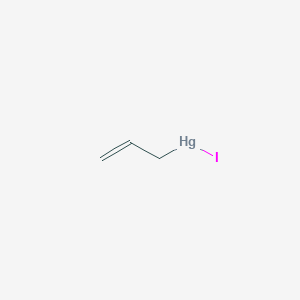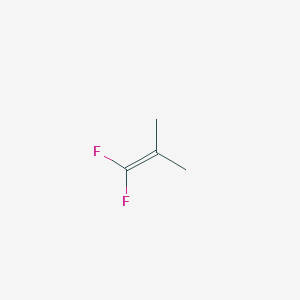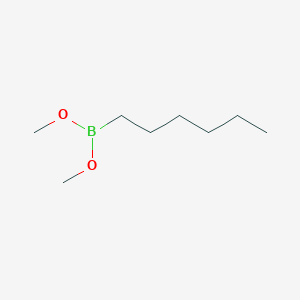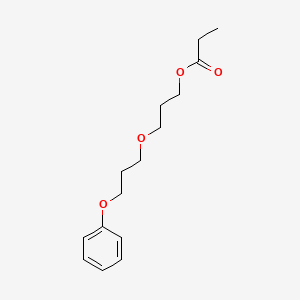![molecular formula C10H16Cl3NS2 B14745349 [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate CAS No. 4950-34-9](/img/structure/B14745349.png)
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is an organosulfur compound with the molecular formula C₁₀H₁₆Cl₃NS₂ and a molecular weight of 320.735 g/mol . This compound is known for its unique chemical structure, which includes a trichlorinated pentenyl group and a diethylcarbamodithioate moiety. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction produces sodium diethylcarbamodithioate, which can then be reacted with 5,5,5-trichloropent-2-enyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds.
Substitution: The trichloropent-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Utilized in the production of pesticides and as a vulcanization accelerator in rubber manufacturing.
Mécanisme D'action
The mechanism of action of [(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium diethylcarbamodithioate: Similar in structure but lacks the trichloropent-2-enyl group.
Silver diethylcarbamodithioate: Contains a silver ion instead of the trichloropent-2-enyl group.
Methyl-N,N-diethylcarbamodithioate: Similar but with a methyl group instead of the trichloropent-2-enyl group.
Uniqueness
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate is unique due to its trichloropent-2-enyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to undergo specific chemical reactions and interact with biological targets, making it valuable in various applications.
Propriétés
Numéro CAS |
4950-34-9 |
|---|---|
Formule moléculaire |
C10H16Cl3NS2 |
Poids moléculaire |
320.7 g/mol |
Nom IUPAC |
[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H16Cl3NS2/c1-3-14(4-2)9(15)16-8-6-5-7-10(11,12)13/h5-6H,3-4,7-8H2,1-2H3/b6-5- |
Clé InChI |
XPUHWBLVEZBGOF-WAYWQWQTSA-N |
SMILES isomérique |
CCN(CC)C(=S)SC/C=C\CC(Cl)(Cl)Cl |
SMILES canonique |
CCN(CC)C(=S)SCC=CCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
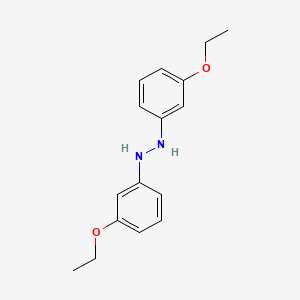
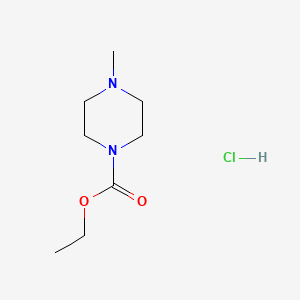



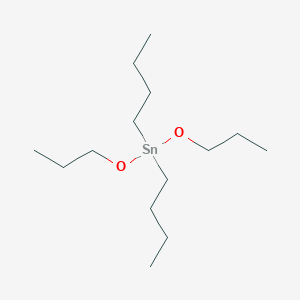
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
